A Technical Guide to 2-Phenylethanol Synthesis via the Ehrlich Pathway in Saccharomyces cerevisiae
A Technical Guide to 2-Phenylethanol Synthesis via the Ehrlich Pathway in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of 2-phenylethanol (2-PE), a valuable aromatic compound, in Saccharomyces cerevisiae through the Ehrlich pathway. It covers the core metabolic pathway, genetic engineering strategies to enhance production, detailed experimental protocols, and a summary of reported production metrics.
The Ehrlich Pathway: Core of 2-PE Biosynthesis
Saccharomyces cerevisiae produces 2-phenylethanol from L-phenylalanine via the Ehrlich pathway, a catabolic route for amino acids.[1][2][3] This pathway consists of a three-step enzymatic process:
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Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, primarily encoded by the genes ARO8 and ARO9.[4][5][6] This step requires α-ketoglutarate as an amino group acceptor, which is converted to L-glutamate.[4]
-
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. The key enzyme in this irreversible step is phenylpyruvate decarboxylase, encoded by ARO10.[1][2][5] Other pyruvate decarboxylases (PDC1, PDC5, PDC6) can also contribute to this reaction.[5]
-
Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases, with several enzymes from the ADH gene family capable of catalyzing this step.[1][3][5]
A competing reaction involves the oxidation of phenylacetaldehyde to phenylacetate, primarily by aldehyde dehydrogenases encoded by genes like ALD3.[1][2] Minimizing this side reaction is a key objective in metabolic engineering for enhanced 2-PE production.
Metabolic Engineering Strategies for Enhanced 2-PE Production
To improve the efficiency of the Ehrlich pathway, various metabolic engineering strategies have been employed. These generally focus on increasing carbon flux towards 2-PE and reducing the formation of by-products.
-
Overexpression of Pathway Genes: Increasing the expression of key enzymes in the pathway is a common strategy.
-
Deletion of Competing Pathways: Deleting genes responsible for converting intermediates into undesired by-products can redirect metabolic flux.
-
Cofactor Engineering: Ensuring a sufficient supply of cofactors is crucial for enzymatic reactions.
-
Improving Precursor Tolerance and Supply:
Quantitative Data on 2-PE Production
The following tables summarize 2-PE production titers achieved in various studies using genetically engineered S. cerevisiae.
Table 1: 2-PE Production in Engineered S. cerevisiae Strains
| Strain (Genetic Modification) | L-Phe (g/L) | 2-PE Titer (g/L) | Molar Yield (mol/mol) | Reference |
| Wild Type | 10 | ~0.5 | - | [1] |
| ALD3Δ, ARO9↑, ARO10↑, ARO80↑ | 10 | 4.8 | - | [1] |
| Same as above with in situ recovery | 10 | 6.1 | 0.825 | [10] |
| ARO8↑, ARO10↑ (co-expression) | Fed-batch | 2.61 | - | [6] |
| Evolved strain + tyrB-kdcA-ADH2 fusion | 6.7 | 3.14 | - | [4][7] |
| RM27 (Evolved + fusion + lgox↑ + PDC5Δ) | 6.7 | 4.02 | 0.8 | [7][8] |
Note: "↑" denotes overexpression, "Δ" denotes deletion.
Experimental Protocols
This section provides detailed methodologies for key experiments related to 2-PE production in S. cerevisiae.
Yeast Strain Cultivation and Fermentation
Materials:
-
YEPD Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.[4]
-
YSM (Yeast Synthetic Minimal) Medium: 20 g/L glucose, 6.7 g/L L-phenylalanine, 4 g/L yeast extract, 3 g/L KH2PO4, 0.5 g/L MgSO4, 1 mL/L trace element solution.[4]
-
Trace Element Solution: 0.05 g/L CuSO4·5H2O, 2 g/L FeSO4·7H2O, 0.2 g/L MnCl2·4H2O, 2 g/L CaCl2·2H2O, and 0.5 g/L ZnCl2 dissolved in 2 M HCl.[4]
Protocol:
-
Seed Culture Preparation: Inoculate a single yeast colony into a 15 mL tube containing 5 mL of YEPD medium. Incubate for 16–20 hours at 30°C with shaking at 200 rpm until the culture reaches the log phase (OD600 ≈ 8).[4]
-
Shake-Flask Fermentation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of YSM medium with 5% (v/v) of the seed culture.[4]
-
Incubation: Incubate the flask at 30°C with shaking at 200 rpm.[4]
-
Fed-Batch Strategy (Optional): To avoid glucose repression and sustain growth, add a concentrated glucose solution (e.g., 20 g/L) to the culture at regular intervals (e.g., every 12 or 24 hours) as needed.[8]
-
Sampling: Aseptically withdraw samples at desired time points for analysis of cell density (OD600) and metabolite concentrations.
Saccharomyces cerevisiae Transformation (Lithium Acetate Method)
This protocol is a standard method for introducing plasmid DNA into yeast.[11][12][13]
Materials:
-
Overnight yeast culture grown in YPD.
-
1 M Lithium Acetate (LiAc), sterile.
-
50% (w/v) Polyethylene Glycol (PEG 3350), sterile.
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.
-
Plasmid DNA for transformation.
-
Sterile water.
-
Selective agar plates (e.g., SC-Ura for plasmids with URA3 marker).
Protocol:
-
Cell Preparation: Inoculate 50 mL of YPD to a starting OD600 of ~0.2 and grow at 30°C with shaking to an OD600 of 0.8-1.0 (approx. 2 x 10^7 cells/mL).[11]
-
Harvesting: Pellet the cells by centrifugation at 3000 x g for 5 minutes. Discard the supernatant.[11]
-
Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.
-
Competent Cell Preparation: Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Pellet the cells and remove the supernatant. Resuspend the cells in 400 µL of 100 mM LiAc to a final concentration of ~2 x 10^9 cells/mL.[11]
-
Carrier DNA Preparation: Boil the single-stranded carrier DNA for 5 minutes and immediately chill on ice.[11]
-
Transformation Mix: In a sterile microfuge tube, combine in the following order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
25 µL of boiled carrier DNA
-
1-5 µL of plasmid DNA (~0.1-1 µg)
-
50 µL of competent yeast cells
-
-
Incubation: Vortex the mixture thoroughly and incubate at 42°C for 40 minutes (heat shock).[12]
-
Plating: Pellet the cells by centrifugation for 30 seconds. Remove the supernatant, resuspend the cells in 200-500 µL of sterile water, and plate onto selective media.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.
Analytical Methods for Metabolite Quantification
HPLC Method for 2-PE and L-phenylalanine: Quantification of 2-PE, L-phenylalanine, and related aromatic compounds is commonly performed using High-Performance Liquid Chromatography (HPLC).[4]
-
System: Dionex Ultimate 3000 HPLC or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., XBridge BEH C18, 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic or gradient elution. A typical isocratic method uses a mixture of an aqueous solvent and an organic solvent. For example, 70% solvent A (water with 0.1% formic acid) and 30% solvent B (acetonitrile).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV detector at 210 nm.[4]
-
Sample Preparation: Centrifuge the culture broth at high speed (e.g., 13,500 x g for 2 min) and filter the supernatant through a 0.22 µm syringe filter before injection.[4]
Gas Chromatography (GC) Method for Volatiles: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also used, especially for volatile compounds like 2-PE.
-
System: Gas chromatograph with FID.[14]
-
Column: Wax column (e.g., DB-WAX, 60 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Temperatures:
-
Oven Program: A temperature ramp is used for separation, for example, starting at 35°C and ramping up to 210°C.[14]
-
Sample Preparation: Liquid-liquid extraction of the culture supernatant with a solvent like ethyl acetate, followed by injection of the organic phase.
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 4. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Improving 2-phenylethanol production via Ehrlich pathway using genetic engineered Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Amino Acid Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Saccharomyces cerevisiae for the production of 2‐phenylethanol via Ehrlich pathway | Semantic Scholar [semanticscholar.org]
- 11. med.nyu.edu [med.nyu.edu]
- 12. 酵母转化实验方法 [sigmaaldrich.com]
- 13. protocols.io [protocols.io]
- 14. Optimization of 2-Phenylethanol Production from Sweet Whey Fermentation Using Kluyveromyces marxianus [mdpi.com]
